Counterion-Dependent Radiochemical Yield in 11C-Cyanide Substitution for PET Tracer Synthesis
In the synthesis of 11C-labelled cyanoalkyltriphenylphosphoranes via [11C]cyanide substitution on ω-haloalkyltriphenylphosphonium salts, the bromide and iodide salts serve as interchangeable precursors. However, the iodide salt enables access to a distinct substrate scope: the 4-iodobutyl and 5-iodopentyl derivatives (4′ and 5′) are explicitly synthesized as the iodide salts, while the bromides are used for the ethyl, propyl, and butyl chain lengths (1′–3′). This counterion selection is not arbitrary; the iodide salts 4′ and 5′ yielded aliphatic olefins in 60–78% radiochemical yield with exclusive Z-selectivity (Z/E = 100/0), whereas the corresponding bromide-based shorter-chain analog 1′ gave only 5–10% yield with aliphatic aldehydes. In contrast, aromatic olefins from all precursors (1′–5′) were obtained in 85–96% radiochemical yield with Z/E ratios of 67/33–75/25 [1].
| Evidence Dimension | Radiochemical yield in Wittig olefination with aliphatic aldehydes |
|---|---|
| Target Compound Data | 60–78% radiochemical yield; Z/E = 100/0 (iodide-based precursors 4′ and 5′; 4-cyanobutyl and 5-cyanopentyl chains) [1] |
| Comparator Or Baseline | 5–10% radiochemical yield (bromide-based precursor 1′; 3-cyanoethyl chain) [1] |
| Quantified Difference | Approximately 6- to 16-fold higher radiochemical yield for iodide-based longer-chain precursors vs. bromide-based 2-cyanoethyl analog with aliphatic aldehydes |
| Conditions | 11C-cyanide substitution on ω-haloalkyltriphenylphosphonium salts, epichlorohydrin as base generator, model Wittig reactions with aliphatic aldehydes. |
Why This Matters
For PET tracer development requiring aliphatic 11C-labelled olefins, the iodide salt platform provides dramatically higher radiochemical yields than the bromide analog, directly impacting specific activity and imaging quality.
- [1] Hörnfeldt, K.; Långström, B. Synthesis of [11C]cyanoalkyltriphenylphosphoranes via [11C]cyanide substitution on haloalkylphosphonium salts. J. Label. Compd. Radiopharm., 1994, 34(8), 707–718. View Source
